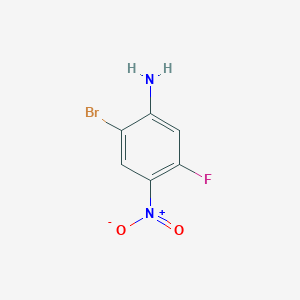

2-Bromo-5-fluoro-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDUOURYTVRBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726890 | |

| Record name | 2-Bromo-5-fluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952664-69-6 | |

| Record name | 2-Bromo-5-fluoro-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952664-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-Bromo-5-fluoro-4-nitroaniline (CAS: 952664-69-6)

This compound is a highly functionalized aromatic compound that has emerged as a critical building block in contemporary organic synthesis, particularly within the pharmaceutical industry. Its strategic arrangement of bromo, fluoro, nitro, and amino groups on the aniline core provides a versatile platform for constructing complex molecular architectures. The distinct electronic properties and reactivity of each substituent allow for a range of chemical transformations, making it an invaluable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).

Notably, this compound is a key precursor in the synthesis of Tezacaftor, a drug used in combination therapies for treating cystic fibrosis (CF)[1][2]. The presence of the bromine and fluorine atoms can significantly enhance the pharmacological properties of the final drug molecules, improving aspects like metabolic stability and binding affinity to biological targets[1]. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its synthesis, chemical properties, reactivity, and safe handling.

Physicochemical and Structural Properties

This compound is typically a white to yellow or yellow-brown solid at room temperature[3]. Its core structure and key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 952664-69-6 | [1][3][4] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1][4][5] |

| Molecular Weight | 235.01 g/mol | [1][4][5] |

| IUPAC Name | This compound | [3][4] |

| Appearance | White to Yellow to Yellow-brown Solid | [3] |

| Purity | Typically ≥95-98% | [1][6] |

| Storage | Refrigerator, under dry and sealed conditions | [3][5] |

| SMILES | C1=C(C(=CC(=C1F)[O-])Br)N | [4] |

| InChIKey | PKDUOURYTVRBLI-UHFFFAOYSA-N | [3][4] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound requires careful regiochemical control to ensure the correct placement of the nitro group. Several pathways have been developed, each with distinct advantages and considerations for laboratory-scale or industrial production.

Method 1: Direct Nitration of 2-Bromo-5-fluoroaniline

This is the most straightforward approach, involving the direct electrophilic nitration of 2-bromo-5-fluoroaniline. The directing effects of the amino (-NH₂), bromo (-Br), and fluoro (-F) groups guide the incoming nitro group primarily to the C4 position (ortho to bromine, para to the amino group). However, this method can sometimes suffer from lower selectivity, leading to the formation of undesired isomers which can complicate purification[1].

Caption: Direct Nitration Synthesis Pathway.

Experimental Protocol: Direct Nitration [7]

-

Add 3.2 mL of concentrated sulfuric acid to a three-necked reaction flask equipped with a stirrer and thermometer.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 0.5 g of 2-bromo-5-fluoroaniline while maintaining the internal temperature between 0-5 °C.

-

Once the aniline is dissolved, add 0.37 g of concentrated nitric acid dropwise, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the mixture at this temperature for 30 minutes.

-

Slowly pour the reaction mixture into ice-water to precipitate the crude product.

-

Extract the product with dichloromethane.

-

Recrystallize the crude product from isopropanol to yield pure this compound.

-

Reported Yield: 53%

-

Reported Purity: 99.2%

-

Method 2: Protected Amino Group Synthesis

To enhance regioselectivity and prevent oxidation of the amino group, a protection-nitration-deprotection strategy is often employed. The amino group of 2-bromo-5-fluoroaniline is first protected, commonly as an acetamide. This protected intermediate is then nitrated, and the protecting group is subsequently removed via hydrolysis to yield the final product. This multi-step process generally provides higher purity and more reliable outcomes[1][7].

Caption: Synthesis via Amino Group Protection.

Experimental Protocol: Protected Synthesis [7][8]

-

Protection: React 2-bromo-5-fluoroaniline with an amino protecting reagent like acetic anhydride to form N-(2-bromo-5-fluorophenyl)acetamide[1][8].

-

Nitration: Add the protected acetamide (1 part by weight) to concentrated sulfuric acid (6.5 parts)[8]. Cool the mixture and add fuming nitric acid (0.4 parts) dropwise, maintaining the temperature between 20-30 °C for 1 hour[8]. Pour the reaction onto ice to precipitate the nitrated intermediate[8].

-

Deprotection: Add the N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide intermediate (1 part) to dilute hydrochloric acid (15%, 4 parts)[8]. Heat the mixture to 100 °C and maintain for 3 hours to facilitate hydrolysis[8]. Cool the solution to below 40 °C and collect the product via centrifugation[8].

-

Reported Purity: >98%[8]

-

Chemical Reactivity and Synthetic Applications

The utility of this compound as an intermediate stems from the distinct reactivity of its functional groups.

Caption: Key Reactions of this compound.

Reduction of the Nitro Group

A primary transformation is the reduction of the electron-withdrawing nitro group to a primary amine, yielding 2-bromo-5-fluoro-1,4-benzenediamine[1]. This reaction is fundamental for introducing a new nucleophilic site, enabling further synthetic modifications such as amide bond formation or the construction of heterocyclic rings. Catalytic hydrogenation using catalysts like palladium or nickel is a common and efficient method for this conversion[1].

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the powerful electron-withdrawing effect of the nitro group. This group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction[1]. This allows for the displacement of one of the halogen atoms (typically bromine) by a variety of nucleophiles, providing a route to introduce new substituents onto the aromatic core.

Role in Drug Discovery

This intermediate is instrumental in creating libraries of diverse compounds for high-throughput screening in drug discovery programs[1]. By strategically modifying the parent structure through the reactions described above, medicinal chemists can systematically explore structure-activity relationships (SAR) to develop new therapeutic agents with enhanced biological activity or improved physicochemical properties[1].

Spectroscopic Data

While full spectral data should be obtained on a per-batch basis, published data can serve as a reference.

-

¹H NMR (400 MHz, DMSO-d6): δ 8.26 (d, J=8.0 Hz, 1H), 7.07 (brs, 2H), 6.62 (d, J=9.6 Hz, 1H)[2].

-

Other Techniques: Analytical data including HPLC, LC-MS, and UPLC are typically available from commercial suppliers to confirm purity and identity[9].

Safety, Handling, and Storage

As with any laboratory chemical, this compound must be handled with appropriate care.

-

GHS Classification: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling and Personal Protective Equipment (PPE): [5][10]

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation[5][10].

-

Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles with side-shields, and a lab coat[5][10].

-

For exposures exceeding limits, a suitable particle respirator may be required[5].

-

Avoid contact with skin and eyes. Wash hands thoroughly after handling[5][10].

First Aid Measures: [5]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

-

Always show the Safety Data Sheet (SDS) to the attending medical professional[5].

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[5].

-

For long-term stability, refrigeration is recommended[3].

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a testament to the power of functional group interplay in designing strategic molecular intermediates. Its well-defined reactivity and role as a precursor to important pharmaceuticals like Tezacaftor solidify its value in modern drug development. Future explorations may leverage its unique substitution pattern in the synthesis of novel agrochemicals or in the development of advanced materials, such as those with specific optoelectronic properties[1]. The continued refinement of its synthesis will remain a critical factor in the economic viability and accessibility of the life-saving medicines derived from it.

References

- Tian, G., et al. (2020). A kind of synthetic method of this compound and intermediate thereof.

- Preparation method of this compound. (2021).

-

This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound | 952664-69-6 | Benchchem [benchchem.com]

- 2. This compound | 952664-69-6 [chemicalbook.com]

- 3. This compound | 952664-69-6 [sigmaaldrich.com]

- 4. This compound | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.cn [capotchem.cn]

- 6. This compound – Biotuva Life Sciences [biotuva.com]

- 7. CN110627655A - A kind of synthetic method of this compound and intermediate thereof - Google Patents [patents.google.com]

- 8. CN113121358A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. 952664-69-6|this compound|BLD Pharm [bldpharm.com]

- 10. echemi.com [echemi.com]

A Comprehensive Technical Guide to 2-Bromo-5-fluoro-4-nitroaniline: Structure, Synthesis, and Application

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-5-fluoro-4-nitroaniline, a critical chemical intermediate in modern organic synthesis and pharmaceutical development. We will dissect its molecular structure, explore the rationale behind its primary synthetic pathways, and detail the analytical techniques required for its characterization. The document elucidates the compound's chemical reactivity and highlights its pivotal role as a building block for complex active pharmaceutical ingredients (APIs), including the cystic fibrosis drug Tezacaftor.[1][2] This paper serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights into the practical application and handling of this versatile molecule.

Molecular Identity and Physicochemical Properties

The precise identification and understanding of a compound's physical properties are foundational to its successful application in research and development. This compound is a polysubstituted aniline derivative whose utility is derived from the specific arrangement of its functional groups on the benzene ring.[2]

Nomenclature and Chemical Identifiers

To ensure unambiguous communication and data retrieval, a compound is defined by a set of standardized identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 952664-69-6 | [3][4][5] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [3][4][6] |

| Molecular Weight | 235.01 g/mol | [3][4] |

| SMILES | C1=C(C(=CC(=C1F)[O-])Br)N | [3] |

| InChIKey | PKDUOURYTVRBLI-UHFFFAOYSA-N | [3][4] |

Core Molecular Structure

The functionality of this compound is dictated by its structure: an aniline core substituted with three distinct groups. The amino (-NH₂), bromo (-Br), and fluoro (-F) groups are electron-donating (activating), while the nitro (-NO₂) group is strongly electron-withdrawing (deactivating). This electronic push-pull system, combined with the specific positional chemistry (regiochemistry), governs the molecule's reactivity.

Caption: 2D structure of this compound.

Physicochemical Properties

These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| Physical Form | White to yellow or yellow-brown solid | |

| Purity | Typically ≥95% to ≥98% | [4][5][6] |

| Storage Temperature | Room temperature or refrigerator | [6][7] |

| Solubility | Sparingly soluble in water; soluble in many organic solvents | [8] |

Synthesis and Mechanistic Rationale

This compound is not a naturally occurring compound; its value lies in its role as a synthetic intermediate.[4] The primary synthetic challenge is the regioselective introduction of the nitro group onto the substituted aniline precursor.

Causality in Synthetic Design: The Need for Protection

Direct nitration of the precursor, 2-bromo-5-fluoroaniline, is possible but often leads to lower yields and potential side products due to the strong activating and ortho-, para-directing nature of the amine group.[1] Furthermore, the harsh acidic conditions of nitration can protonate the amine, altering its directing effects.

To ensure a high yield of the desired C4-nitrated product, a protection-nitration-deprotection strategy is employed. The amine group is temporarily converted into an amide (e.g., an acetamide). This has two critical effects:

-

Moderates Activating Strength: The acetyl group is less activating than the amine, allowing for more controlled substitution.

-

Enforces Regioselectivity: The bulky acetamide group sterically hinders the C6 position, further favoring nitration at the C4 position, which is para to the directing group.

Primary Synthetic Workflow

The most common and reliable synthesis involves a three-step sequence starting from 2-bromo-5-fluoroaniline.[1][4]

Caption: Protected nitration pathway for synthesizing the target compound.

Detailed Experimental Protocol: Synthesis via Protected Intermediate

This protocol is a representative method adapted from established patented procedures.[1][9] Researchers must conduct their own risk assessment before proceeding.

Step 1: Protection (Acetylation)

-

To a reaction vessel, add 2-bromo-5-fluoroaniline (1.0 eq) and acetic anhydride (2.5 eq).[1]

-

Cool the mixture to 0-5 °C using an ice bath.

-

Stir the reaction mixture at this temperature for 1 hour to form N-(2-bromo-5-fluorophenyl)acetamide. The reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Nitration

-

In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (6.5 parts by weight relative to the protected intermediate) at 0-5 °C.[9]

-

Slowly add the protected intermediate from Step 1 to the nitrating mixture, ensuring the temperature is maintained below 10 °C.

-

Allow the reaction to stir at a controlled temperature (e.g., 20-30 °C) for 1-2 hours until completion is confirmed by TLC or HPLC.[9]

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 3: Deprotection (Hydrolysis)

-

Suspend the dried nitrated intermediate in a solution of dilute hydrochloric acid (e.g., 15%).[9]

-

Heat the mixture to reflux (approx. 100 °C) for 3-4 hours to hydrolyze the acetyl group.[9]

-

Cool the reaction mixture to below 40 °C. The product, this compound, will precipitate.

-

Filter the solid product, wash with water, and then a small amount of a suitable organic solvent like isopropanol to remove impurities.[1]

-

Dry the final product under vacuum. A typical yield is in the range of 50-55%, with purity often exceeding 98%.[1]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any synthetic workflow.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for determining the purity of pharmaceutical intermediates.[4] A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is typically effective for separating the final product from starting materials and any potential side-products. A purity of >98% is often required for use in subsequent pharmaceutical synthesis steps.[4]

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the regiochemistry of the aromatic protons. The distinct chemical shifts and coupling constants provide a unique fingerprint of the molecule.

-

Infrared (IR) Spectroscopy: FT-IR helps identify the key functional groups. Characteristic peaks for N-H stretching of the amine, asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C-F/C-Br bonds will be present.

Expected Spectroscopic Data

| Technique | Data Point | Assignment | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.26 (d, J=8.0 Hz, 1H) | Aromatic H ortho to Nitro | [2] |

| δ 7.07 (br s, 2H) | -NH₂ Protons | [2] | |

| δ 6.62 (d, J=9.6 Hz, 1H) | Aromatic H ortho to Amine | [2] | |

| FT-IR | ~3400-3300 cm⁻¹ | N-H stretching | [4] |

| ~1520 cm⁻¹ & ~1340 cm⁻¹ | Asymmetric & Symmetric NO₂ stretching | [4] |

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential for transformation into more complex molecules.[4]

Key Chemical Transformation: Nitro Group Reduction

A foundational reaction is the reduction of the nitro group to a primary amine, yielding 2-bromo-5-fluoro-1,4-benzenediamine.[4] This transformation is critical as it introduces a second nucleophilic site onto the ring, enabling the construction of heterocyclic systems, a common scaffold in pharmaceuticals. Catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) is a clean and efficient method for this reduction.[4]

Case Study: An Essential Building Block for Tezacaftor

This compound is a documented key intermediate in the synthesis of Tezacaftor, a corrector of the CFTR protein used to treat cystic fibrosis.[1][2] Its structure provides the core scaffold onto which the complex indole portion of the final drug is constructed. The ability to produce this intermediate with high purity and yield is a critical factor in the economic viability of manufacturing such drugs.[4]

The Role of Halogen Substituents in Medicinal Chemistry

The bromine and fluorine atoms are not mere placeholders; they are strategically important for drug design.

-

Fluorine: The introduction of fluorine can significantly alter a molecule's properties, often improving metabolic stability, membrane permeability, and binding affinity to biological targets.[4][10] Its high electronegativity can modulate the acidity of nearby protons and influence molecular conformation.[10]

-

Bromine: The bromine atom serves as a versatile synthetic handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, allowing for the elaborate diversification of the core structure.

Computational Insights into Molecular Properties

Electronic Structure Analysis with Density Functional Theory (DFT)

Computational methods like Density Functional Theory (DFT) provide a powerful, predictive lens to understand the electronic nature of this compound without the need for physical experimentation.[4] DFT calculations can accurately predict molecular geometry, orbital energies, and electrostatic potential, offering insights that guide synthetic strategy.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, identifying these as the likely sites for electrophilic attack.[4]

-

LUMO: Represents the ability to accept an electron. The LUMO is predominantly localized on the electron-withdrawing nitro group, correctly predicting it as the site for nucleophilic attack or reduction.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled accordingly.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.

| GHS Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [3] |

| H312 | Harmful in contact with skin | [3] |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H332 | Harmful if inhaled | [3] |

| H335 | May cause respiratory irritation | [3] |

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[11][12]

-

Handling Practices: Avoid formation of dust and aerosols.[11] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.

Storage and Stability

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][12] Keep away from incompatible materials such as strong oxidizing agents. The compound is generally stable under recommended storage conditions.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemistry and drug discovery. Its carefully arranged functional groups provide a unique combination of reactivity and stability, making it an invaluable precursor for complex pharmaceutical targets. A thorough understanding of its molecular structure, synthetic rationale, analytical profile, and safety requirements is essential for any scientist seeking to leverage its full potential in the laboratory and beyond.

References

-

This compound | C6H4BrFN2O2 | CID 57488513 - PubChem. PubChem, National Center for Biotechnology Information.[Link]

- CN110627655A - A kind of synthetic method of this compound and intermediate thereof - Google Patents.

- CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents.

-

MSDS of this compound. Capot Chemical Co., Ltd.[Link]

- CN113121358A - Preparation method of this compound - Google Patents.

-

2-Bromo-6-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 14300141 - PubChem. PubChem, National Center for Biotechnology Information.[Link]

-

This compound at best price in Ankleshwar - IndiaMART. IndiaMART.[Link]

-

4-Bromo-2-fluoro-5-nitroaniline, N-acetyl- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. SpectraBase.[Link]

-

Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.[Link]

Sources

- 1. CN110627655A - A kind of synthetic method of this compound and intermediate thereof - Google Patents [patents.google.com]

- 2. This compound | 952664-69-6 [chemicalbook.com]

- 3. This compound | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 952664-69-6 | Benchchem [benchchem.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 952664-69-6|this compound|BLD Pharm [bldpharm.com]

- 8. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. CN113121358A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. echemi.com [echemi.com]

- 12. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-nitroaniline

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-fluoro-4-nitroaniline (CAS No. 952664-69-6), a key polysubstituted aniline intermediate with significant applications in pharmaceutical synthesis. The document details its core physicochemical properties, spectroscopic characteristics, safety and handling protocols, and its role in the development of complex organic molecules. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Chemical Identity and Physicochemical Properties

This compound is a highly functionalized aromatic compound. The strategic placement of bromo, fluoro, nitro, and amino groups on the aniline ring makes it a versatile building block in organic synthesis.[1][2] The presence of these distinct functional groups allows for a variety of subsequent chemical modifications, making it a pivotal intermediate in the creation of Active Pharmaceutical Ingredients (APIs).[1] For instance, it serves as an important intermediate in the synthesis of Tezacaftor, a drug used to treat cystic fibrosis.[2][3]

The physical and chemical properties of this compound are critical for its application in synthetic chemistry, influencing reaction conditions, solvent selection, and purification methods. A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 952664-69-6 | [1][4] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1][4] |

| Molecular Weight | 235.01 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Appearance | White to Yellow to Yellow-brown Solid | |

| Purity | Typically ≥95-97% | [1] |

| InChI Key | PKDUOURYTVRBLI-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C1=C(C(=CC(=C1F)[O-])Br)N | [4] |

Spectroscopic and Analytical Data

Characterization is fundamental to confirming the identity and purity of a chemical intermediate. For this compound, techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and chromatography are essential.

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

-

¹H-NMR (400 MHz, DMSO-d₆): δ 8.26 (d, J=8.0 Hz, 1H), 7.07 (brs, 2H), 6.62 (d, J=9.6 Hz, 1H).[2]

-

Interpretation: The downfield doublet at 8.26 ppm corresponds to the aromatic proton ortho to the nitro group. The broad singlet at 7.07 ppm is characteristic of the two protons of the amino (-NH₂) group. The doublet at 6.62 ppm represents the aromatic proton ortho to the fluorine atom.

-

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are critical for assessing the purity of this compound.[1] For pharmaceutical intermediates, a purity of >98% is often required to ensure the quality and yield of subsequent synthetic steps.[1] Reversed-phase HPLC is a common method for separating the compound from starting materials and byproducts.[1]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[4]

-

H312: Harmful in contact with skin.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.

Recommended Handling Protocol

The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5]

-

Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use) and wear fire/flame-resistant and impervious clothing.[5][6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type ABEK-P2).[5][6]

Storage

Store in a dry, sealed container in a well-ventilated place.[6] For maintaining long-term product quality, refrigeration is recommended.[7]

Applications in Drug Discovery and Development

This compound is a valuable intermediate, primarily because its functional groups offer sites for diverse chemical reactions.

-

Precursor for Heterocyclic Compounds: It is widely used in the synthesis of various heterocyclic compounds, which form the structural core of many pharmaceuticals.[1]

-

Pharmacological Enhancement: The bromo and fluoro substituents can improve the pharmacological profile of final drug products, for example, by enhancing metabolic stability or target binding affinity.[1]

-

Key Transformations:

-

Nitro Group Reduction: The nitro group can be readily reduced to a primary amine, yielding 2-bromo-5-fluoro-1,4-benzenediamine.[1] This introduces a new nucleophilic site for further synthetic modifications. Catalytic hydrogenation is a common method for this transformation.[1]

-

Suzuki and Buchwald-Hartwig Couplings: The bromo substituent can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-nitrogen bonds, which is a cornerstone of modern API synthesis.

-

Example Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through a multi-step pathway.[1] A common laboratory-scale synthesis involves the bromination of a precursor.

Objective: To synthesize this compound from 3-fluoro-4-nitroaniline.

Materials:

-

3-fluoro-4-nitroaniline (1 equivalent)

-

Acetic acid

-

Chloroform

-

Bromine (1 equivalent)

-

Ice water

-

10% aqueous sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a mixed solution of 3-fluoro-4-nitroaniline (6.5 g, 42.2 mmol) in acetic acid (80 mL) and chloroform (25 mL) in a reaction vessel.[2]

-

Cool the reaction mixture to 0 °C using an ice bath.[2]

-

Slowly add bromine (2.15 mL, 42.2 mmol) dropwise to the cooled solution.[2]

-

Stir the reaction mixture at room temperature for 2 hours.[2]

-

Pour the reaction mixture into ice water to quench the reaction.[2]

-

Adjust the pH of the resulting mixture to 8.0-9.0 with 10% aqueous sodium hydroxide solution while maintaining cooling in an ice bath.[2]

-

Extract the product with ethyl acetate (3 x 50 mL).[2]

-

Combine the organic phases and wash sequentially with water (2 x 80 mL) and saturated saline (100 mL).[2]

-

Dry the organic phase over anhydrous sodium sulfate.[2]

-

Concentrate the solution under reduced pressure to yield the final product, this compound.[2]

References

-

This compound | C6H4BrFN2O2 | CID 57488513. PubChem, National Center for Biotechnology Information. [Link]

-

MSDS of this compound. Capot Chemical Co., Ltd. [Link]

-

2-Bromo-6-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 14300141. PubChem, National Center for Biotechnology Information. [Link]

-

2-Bromo-4-fluoro-5-nitroaniline, min 98%, 5 grams. esciencelabs. [Link]

- A kind of synthetic method of this compound and intermediate thereof.

Sources

- 1. This compound | 952664-69-6 | Benchchem [benchchem.com]

- 2. This compound | 952664-69-6 [chemicalbook.com]

- 3. CN110627655A - A kind of synthetic method of this compound and intermediate thereof - Google Patents [patents.google.com]

- 4. This compound | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. capotchem.cn [capotchem.cn]

- 7. fishersci.com [fishersci.com]

Introduction: The Critical Role of a Key Intermediate

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-fluoro-4-nitroaniline

This compound is a polysubstituted aniline compound that serves as a pivotal intermediate in modern organic synthesis, particularly in the pharmaceutical industry.[1][2] Its structural complexity, featuring bromo, fluoro, nitro, and amino functional groups, makes it a versatile building block for constructing more complex active pharmaceutical ingredients (APIs).[1] Notably, it is a key precursor in the synthesis of drugs such as Tezacaftor, which is used in the treatment of cystic fibrosis.[1][2]

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of such an intermediate is paramount. Among these properties, solubility is a critical determinant of a compound's utility. Low solubility can lead to unpredictable results in in-vitro testing, hinder reaction kinetics, complicate purification processes, and ultimately lead to poor bioavailability in final drug products.[3][4] This guide provides a comprehensive overview of the solubility of this compound, detailing its properties, qualitative solubility profile, and the authoritative methods for its experimental determination.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The interplay of the various functional groups in this compound dictates its polarity, hydrogen bonding capability, and crystalline structure, all of which influence its behavior in different solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrFN₂O₂ | [5][6] |

| Molecular Weight | 235.01 g/mol | [1][6] |

| Appearance | Red-brown or White to Yellow-brown Crystalline Solid | [5] |

| Melting Point | 152°C - 156°C | [5] |

| XLogP3 | 1.9 | [5][6] |

| Polar Surface Area (PSA) | 71.8 Ų | [5][6] |

| CAS Number | 952664-69-6 | [1][5] |

The XLogP3 value of 1.9 suggests a moderate degree of lipophilicity. The presence of the nitro and amino groups provides sites for hydrogen bonding, while the aromatic ring, bromine, and fluorine contribute to its nonpolar character. This balance results in a nuanced solubility profile.

Qualitative and Quantitative Solubility Data

Based on available technical data, this compound exhibits a wide range of solubilities depending on the solvent's polarity and hydrogen bonding characteristics.

| Solvent | Solubility Description |

| N,N-Dimethylformamide (DMF) | Very soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly soluble |

| Chloroform | Very slightly soluble |

| Water | Practically insoluble |

| [Source: Echemi[5]] |

This profile is consistent with the molecule's structure. It dissolves well in polar aprotic solvents like DMF and polar protic solvents like methanol, which can engage in hydrogen bonding. Its solubility decreases significantly in less polar solvents like chloroform and is extremely low in water, reflecting its overall hydrophobic character despite the polar functional groups.[7]

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, a rigorous experimental protocol is required. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid state.[8][9]

Causality in Experimental Design

The goal of this protocol is to create a saturated solution where the rate of dissolution equals the rate of precipitation, achieving thermodynamic equilibrium.

-

Use of Excess Solid: Adding an excess of the compound ensures that the solvent becomes fully saturated and that solid material remains, which is the definition of an equilibrium state.[8]

-

Equilibration Time: A prolonged incubation period (e.g., 24 hours) is necessary to ensure the system reaches true thermodynamic equilibrium, as dissolution can be a slow process.[4]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

-

Separation of Solid: Centrifugation and filtration are critical steps to completely remove any undissolved micro-particulate matter, which would otherwise lead to an overestimation of solubility.[3]

-

Accurate Quantification: Using a validated analytical method with a proper calibration curve, such as UV-Vis spectroscopy or HPLC, ensures the accurate measurement of the dissolved analyte concentration.[4][10]

Experimental Workflow: Shake-Flask Method

Caption: Workflow for Shake-Flask Thermodynamic Solubility Determination.

Protocol: Step-by-Step Methodology

-

Preparation of Solutions:

-

Sample Incubation:

-

Add an excess amount of solid this compound (enough to ensure some remains undissolved) to a series of glass vials.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 850 rpm).[3]

-

Incubate for at least 24 hours to ensure equilibrium is reached.[4]

-

-

Separation and Dilution:

-

After incubation, allow the vials to stand briefly to let larger particles settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully remove an aliquot of the clear supernatant, being cautious not to disturb the pellet.

-

For enhanced clarity, filter the supernatant through a chemically resistant syringe filter (e.g., 0.45 µm PTFE).

-

Perform a precise serial dilution of the clarified filtrate with the appropriate solvent to bring the concentration within the quantifiable range of the analytical instrument.

-

-

Quantification by UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.

-

Prepare a calibration curve by measuring the absorbance of a series of known concentrations of the compound.

-

Measure the absorbance of the diluted filtrate samples.

-

Calculate the concentration of the diluted sample using the calibration curve's linear regression equation.

-

Multiply by the dilution factor to determine the concentration of the original saturated solution, which represents the compound's solubility.[11][12]

-

Caption: Analytical Workflow for Solubility Quantification by UV-Vis Spectroscopy.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in research and pharmaceutical development.[4] Its qualitative profile—ranging from very soluble in DMF to practically insoluble in water—provides a foundational guide for solvent selection in synthesis and purification.[5] For the precise needs of formulation and process chemistry, the application of rigorous experimental methods like the shake-flask protocol is essential to generate reliable, quantitative data.[9] This knowledge empowers scientists to optimize reaction conditions, control crystallization, and develop robust formulations, ultimately accelerating the journey from a key intermediate to a life-changing therapeutic.

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Retrieved from [Link]

-

Solubility of Things. Spectroscopic Techniques. Retrieved from [Link]

-

ASCE Library. Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering | Vol 112, No 2. Retrieved from [Link]

-

PubChem. This compound | C6H4BrFN2O2 | CID 57488513. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

1441 H. (n.d.). Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

PubChem. 2-Bromo-6-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 14300141. Retrieved from [Link]

- Google Patents. CN110627655A - A kind of synthetic method of this compound and intermediate thereof.

-

Scirp.org. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

-

Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. (n.d.). Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

IndiaMART. This compound at best price in Ankleshwar. Retrieved from [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

Sources

- 1. This compound | 952664-69-6 | Benchchem [benchchem.com]

- 2. This compound | 952664-69-6 [chemicalbook.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. echemi.com [echemi.com]

- 6. This compound | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ascelibrary.org [ascelibrary.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. improvedpharma.com [improvedpharma.com]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2-Bromo-5-fluoro-4-nitroaniline

An In-depth Guide for Chemical Researchers and Pharmaceutical Development Professionals

Abstract

2-Bromo-5-fluoro-4-nitroaniline is a key chemical intermediate, particularly valuable in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust and strategic multi-step synthesis pathway starting from the readily available precursor, 3-fluoroaniline. We will delve into the rationale behind the chosen synthetic route, which employs an amine protection strategy to ensure precise regiochemical control during the subsequent nitration and bromination steps. This document offers detailed, step-by-step experimental protocols, mechanistic insights into each transformation, and guidelines for purification and characterization, designed to equip researchers with the knowledge to confidently and efficiently produce this vital compound.

Introduction

Chemical Identity and Properties

This compound is a substituted aniline derivative whose structural complexity makes it an important building block in medicinal chemistry. Its distinct functional groups—a bromine atom, a fluorine atom, a nitro group, and an amino group—are strategically positioned on the aromatic ring, allowing for a diverse range of subsequent chemical modifications.

| Property | Value |

| CAS Number | 1020306-69-3 |

| Molecular Formula | C₆H₄BrFN₂O₂ |

| Molecular Weight | 235.01 g/mol |

| Appearance | Yellow to orange solid |

| IUPAC Name | This compound |

Significance and Applications

The strategic arrangement of reactive sites on this compound makes it a pivotal intermediate in the synthesis of complex organic molecules.[1] Its primary application lies in the construction of heterocyclic systems and as a precursor for APIs. The nitro group can be reduced to a primary amine, yielding a diamine derivative that opens up further synthetic possibilities.[1] This compound is a known intermediate in the synthesis of Tezacaftor, a drug used for the treatment of cystic fibrosis.[2]

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound requires careful planning to achieve the desired substitution pattern. The directing effects of the substituents on the aromatic ring govern the regiochemical outcome of the electrophilic aromatic substitution reactions.

-

Amino Group (-NH₂): A strongly activating ortho-, para-director. It is also highly susceptible to oxidation, especially under strong nitrating conditions.

-

Fluoro Group (-F): A deactivating ortho-, para-director.

-

Nitro Group (-NO₂): A strongly deactivating meta-director.

A direct, one-pot synthesis is challenging due to the high reactivity of the aniline starting material, which could lead to undesired side products and oxidation. Therefore, a more controlled, multi-step approach involving the protection of the highly reactive amino group is the preferred strategy.[1][3] The most logical and widely adopted precursor is 3-fluoroaniline.[4][5]

The chosen synthetic pathway involves four key transformations:

-

Protection: The amino group of 3-fluoroaniline is acetylated to form an acetamido group. This moderates the activating effect of the amine, prevents oxidation, and ensures a cleaner reaction.

-

Nitration: The protected intermediate, N-(3-fluorophenyl)acetamide, is nitrated. The acetamido group directs the incoming nitro group to the para position.

-

Bromination: The subsequent bromination is directed by the still-activating acetamido group to the ortho position.

-

Deprotection: The final step involves the acidic hydrolysis of the acetamido group to reveal the target this compound.

The overall workflow is visualized below.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis. All operations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | CAS No. | Formula | M.W. ( g/mol ) |

| 3-Fluoroaniline | 372-19-0 | C₆H₆FN | 111.12 |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 |

| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 |

| Nitric Acid (fuming) | 7697-37-2 | HNO₃ | 63.01 |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 |

Step 1: Acetylation of 3-Fluoroaniline to N-(3-fluorophenyl)acetamide

Rationale: The acetylation of the amino group is a crucial first step to moderate its reactivity. Acetic anhydride is an effective and common acetylating agent.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 3-fluoroaniline (1.0 eq).

-

Add dichloromethane (DCM) as a solvent to dissolve the aniline.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitor by TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-fluorophenyl)acetamide, which can often be used in the next step without further purification.

Step 2: Nitration of N-(3-fluorophenyl)acetamide to N-(3-fluoro-4-nitrophenyl)acetamide

Rationale: A mixture of concentrated sulfuric and nitric acid is a standard and effective nitrating agent for moderately activated aromatic rings.[6] The reaction is performed at low temperatures to prevent over-nitration and side reactions.[7]

Procedure:

-

In a clean, dry flask, cool concentrated sulfuric acid (approx. 5 volumes) to 0-5 °C.

-

Slowly add N-(3-fluorophenyl)acetamide (1.0 eq) in portions, ensuring the temperature remains below 10 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of cooled sulfuric acid.

-

Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice. The product, N-(3-fluoro-4-nitrophenyl)acetamide, will precipitate as a solid.[8][9]

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 3: Bromination to N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide

Rationale: The acetamido group is a stronger ortho-director than the fluoro group, and the nitro group directs meta to itself. All directing effects converge to favor bromination at the C2 position, ortho to the acetamido group. N-Bromosuccinimide (NBS) in sulfuric acid is an effective electrophilic brominating system.

Procedure:

-

Dissolve N-(3-fluoro-4-nitrophenyl)acetamide (1.0 eq) in concentrated sulfuric acid at room temperature.

-

Cool the solution to 0-5 °C.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, keeping the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture onto crushed ice to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry to obtain N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide.

Step 4: Hydrolysis to this compound

Rationale: Acid-catalyzed hydrolysis is a standard method for deprotecting N-acetylated anilines.[10][11] Refluxing in aqueous hydrochloric or sulfuric acid efficiently cleaves the amide bond.

Procedure:

-

Suspend N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours.

-

Cool the reaction mixture to room temperature and then pour it into ice water.

-

Neutralize the solution by the slow addition of a base (e.g., aqueous sodium hydroxide) until the product precipitates completely.

-

Filter the solid product, wash with water, and dry under vacuum to yield this compound.

Mechanistic Overview

The core of this synthesis relies on the principles of Electrophilic Aromatic Substitution (EAS). The regioselectivity is controlled by the electronic nature of the substituents present on the ring at each stage.

-

Nitration: The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile. The acetamido group directs this substitution to the C4 position (para), which is electronically favored and sterically accessible.

-

Bromination: The bromonium ion (Br⁺) or a polarized bromine equivalent is the electrophile. The combined directing effects of the acetamido (ortho), fluoro (ortho), and nitro (meta) groups strongly favor substitution at the C2 position.

Purification and Characterization

Purification: The crude final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to achieve high purity.[3]

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment and substitution pattern on the aromatic ring.

-

¹³C NMR: To confirm the carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (due to bromine).

-

Melting Point: To assess purity.

Safety and Handling

This synthesis involves the use of corrosive, toxic, and oxidizing materials.

-

Acids: Concentrated sulfuric and nitric acids are highly corrosive and can cause severe burns.[6] Handle with extreme care using appropriate gloves, lab coat, and eye protection. All additions should be done slowly and with cooling.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Reagents: 3-Fluoroaniline is toxic if swallowed or inhaled.[5] N-Bromosuccinimide is an irritant.

-

General Precautions: The final product, this compound, is harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation.[12] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The multi-step synthesis of this compound from 3-fluoroaniline via an N-acetylation protection strategy is a reliable and well-established method. This approach provides excellent regiochemical control, leading to high yields of the desired product. The detailed protocols and mechanistic rationale provided in this guide offer researchers a robust framework for the successful synthesis of this valuable pharmaceutical intermediate.

References

-

Benchchem. This compound | 952664-69-6.

-

Google Patents. CN110627655A - A kind of synthetic method of this compound and intermediate thereof.

-

ChemicalBook. 2-Bromo-5-fluoroaniline synthesis.

-

Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

-

Google Patents. CN113121358A - Preparation method of this compound.

-

Chapman, J. H., and Williams, G. H. (1952). Nitrations of acetanilides by reagents of N02X type. Canadian Journal of Chemistry, 30(10), 801-805.

-

Dakenchem. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline.

-

Dakenchem. Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency.

-

PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide.

-

Scribd. Bromination of Acetanilide.

-

Journal of Chemical Education. Bromination of Acetanilide.

-

Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

-

Study.com. Bromination of Acetanilide | Mechanism & Steps.

-

Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

-

Fluorochem. 3-Fluoro-4-nitroacetanilide.

-

YouTube. Introduction to the Nitration of Acetanilide.

-

Santa Cruz Biotechnology. 3-Fluoro-4-nitroacetanilide.

-

PubChem. This compound.

-

PubChem. 3-Fluoroaniline.

-

ResearchGate. (PDF) Nitration of Acetanilide.

-

Sigma-Aldrich. 4-Fluoroaniline.

-

Scribd. Hydrolysis of P-nitroacetanilide Experiment.

-

Sigma-Aldrich. 3-Fluoroaniline.

-

Google Patents. US4540815A - Process for the preparation of pure 3-acetylamino-anilines.

Sources

- 1. This compound | 952664-69-6 | Benchchem [benchchem.com]

- 2. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 3. CN110627655A - A kind of synthetic method of this compound and intermediate thereof - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. scbt.com [scbt.com]

- 10. prepchem.com [prepchem.com]

- 11. scribd.com [scribd.com]

- 12. This compound | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Bromo-5-fluoro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Bromo-5-fluoro-4-nitroaniline, a key chemical intermediate. We will explore its chemical identity, structural characteristics, physicochemical properties, synthesis methodologies, and critical applications in modern organic synthesis and drug discovery, supported by established protocols and safety considerations.

Chemical Identity and Nomenclature

This compound is an aromatic organic compound characterized by a benzene ring substituted with bromine, fluorine, a nitro group, and an amino group.

-

Alternative Name: 2-Bromo-5-fluoro-4-nitrobenzenamine[3]

Table 1: Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 952664-69-6 | PubChem[1] |

| InChI Key | PKDUOURYTVRBLI-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=C(C(=CC(=C1F)[O-])Br)N | PubChem[1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, reaction optimization, and application in further synthetic steps.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical Form | White to Yellow to Yellow-brown Solid | [2] |

| Molecular Weight | 235.01 g/mol | [1][5] |

| Boiling Point | 364.5 ± 37.0 °C at 760 mmHg | Predicted[3] |

| Density | 1.896 ± 0.06 g/cm³ | Predicted[3] |

| Purity | Typically ≥95-98% | [4][5][6] |

| Storage | Refrigerator, dry, sealed place | [2][7] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical process, often serving as a key step in the production of more complex molecules. The strategic placement of the nitro group is a key challenge, influenced by the directing effects of the existing substituents on the aniline ring.

Two primary routes from 2-bromo-5-fluoroaniline have been established:

-

Direct Nitration: This approach involves the direct nitration of 2-bromo-5-fluoroaniline. However, this can lead to challenges in controlling regioselectivity.

-

Protection-Nitration-Deprotection Sequence: A more controlled and widely used method involves the protection of the highly activating amino group, followed by nitration and subsequent deprotection.[5][8] This sequence ensures the desired regiochemistry.

This protocol is a self-validating system as the intermediate products can be isolated and characterized to confirm the success of each step before proceeding.

Step 1: Protection of the Amino Group

-

Rationale: The amino group is a strong activating group and would direct nitration to undesired positions (ortho and para to itself). Protecting it as an acetamide reduces its activating effect and provides steric hindrance, guiding the nitration to the desired C4 position.

-

Procedure:

Step 2: Nitration

-

Rationale: The nitronium ion (NO₂⁺), generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The acetylated amino group directs the electrophilic substitution to the C4 position, which is ortho to the bromine and para to the fluorine.

-

Procedure:

-

The protected compound, N-(2-bromo-5-fluorophenyl)acetamide, is nitrated using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[5][8][9]

-

The reaction is typically carried out at low temperatures (e.g., 0-5°C) to control the reaction rate and prevent side reactions.[8]

-

This step yields N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide.

-

Step 3: Deprotection

-

Rationale: The final step is the removal of the acetyl protecting group to regenerate the free amino group, yielding the target compound.

-

Procedure:

Caption: Key reactivity pathways of the title compound.

Applications in Drug Discovery and Development

This compound serves as a pivotal building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). [5]

-

Precursor for APIs: It is a known intermediate in the synthesis of drugs like Tezacaftor, which is used for the treatment of cystic fibrosis. [5][8]* Synthesis of Heterocyclic Compounds: Its functional groups are strategically positioned for the construction of various heterocyclic systems, which are core structures in many pharmaceuticals. [5]* Pharmacological Property Enhancement: The presence of bromine and fluorine atoms can enhance the pharmacological properties of the final drug molecules, such as improving metabolic stability and binding affinity to biological targets. [5]The strategic incorporation of fluorine is a well-established method in drug development to modulate pharmacokinetic and pharmacodynamic properties. [10]

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards.

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed [1] |

| H312 | Harmful in contact with skin [1] |

| H315 | Causes skin irritation [1] |

| H319 | Causes serious eye irritation [1] |

| H332 | Harmful if inhaled [1] |

| H335 | May cause respiratory irritation [1] |

6.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields. [11]* Skin Protection: Handle with chemical-impermeable gloves and wear protective clothing. [7][11]* Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced. [11] 6.2. Handling and Storage

-

Handle in a well-ventilated place. [11][12]* Avoid the formation of dust and aerosols. [7][11]* Store in a tightly closed container in a dry, cool, and well-ventilated place. [12] 6.3. First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. [7]* In Case of Skin Contact: Wash off with soap and plenty of water. [7]* In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. [7]* If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. [7]* In all cases of exposure, consult a physician. [7]

References

-

This compound | C6H4BrFN2O2 | CID 57488513 - PubChem . [Link]

- CN110627655A - A kind of synthetic method of this compound and intermediate thereof - Google P

-

MSDS of this compound . [Link]

-

2-Bromo-5-Fluoro-4-Nitrobenzenamine at best price in Pune - IndiaMART . [Link]

- CN113121358A - Preparation method of this compound - Google P

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central . [Link]

Sources

- 1. This compound | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 952664-69-6 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. This compound | 952664-69-6 | Benchchem [benchchem.com]

- 6. This compound – Biotuva Life Sciences [biotuva.com]

- 7. capotchem.cn [capotchem.cn]

- 8. CN110627655A - A kind of synthetic method of this compound and intermediate thereof - Google Patents [patents.google.com]

- 9. CN113121358A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

A Comprehensive Spectroscopic Guide to 2-Bromo-5-fluoro-4-nitroaniline: Elucidating Molecular Structure through NMR, IR, and MS

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-5-fluoro-4-nitroaniline, a key intermediate in the synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1] The strategic placement of bromo, fluoro, nitro, and amino functionalities on the aniline scaffold makes it a versatile building block, and a thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this compound.

The molecular structure of this compound, with the IUPAC name this compound and CAS number 952664-69-6, is presented below.[2] Its molecular formula is C₆H₄BrFN₂O₂, corresponding to a molecular weight of 235.01 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei and their connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the amine protons. The chemical shifts are significantly influenced by the interplay of the electron-withdrawing nitro group and the halogen substituents, and the electron-donating amino group.

A reported ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows the following key features[3]:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.12 - 8.10 | Doublet (d) | Aromatic H |

| 7.07 | Singlet (s) | Amine (NH₂) |

| 6.88 - 6.85 | Doublet (d) | Aromatic H |

Expert Interpretation:

-

The downfield chemical shifts of the aromatic protons are expected due to the deshielding effect of the electron-withdrawing nitro group and the halogens.

-

The presence of two distinct doublets for the aromatic protons is consistent with the proposed substitution pattern, where the two aromatic hydrogens are ortho to each other and exhibit coupling.

-

The broad singlet for the amine protons is typical and its chemical shift can be variable depending on concentration and solvent. In some cases, this signal is observed as a broad singlet around 7.07 ppm.[1]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~150-155 | C-F | The carbon attached to fluorine will exhibit a large C-F coupling constant and a significant downfield shift. |

| ~140-145 | C-NH₂ | The carbon attached to the amino group is shifted downfield. |

| ~135-140 | C-NO₂ | The carbon bearing the nitro group is expected to be significantly deshielded. |

| ~120-125 | Aromatic CH | |

| ~115-120 | Aromatic CH | |

| ~105-110 | C-Br | The carbon attached to bromine is expected at a relatively upfield position compared to the other substituted carbons. |

Causality Behind Predicted Shifts:

-

Electronegativity and Shielding: The chemical shifts of the aromatic carbons are primarily dictated by the electronic nature of the substituents. The highly electronegative fluorine and the nitro group cause a significant downfield shift (deshielding) of the carbons they are attached to.

-

Halogen Effects: The bromine atom, being less electronegative than fluorine, will have a less pronounced deshielding effect on its attached carbon.

-

Amino Group Influence: The electron-donating amino group will cause a shielding effect (upfield shift) on the ortho and para carbons, though its direct attachment will still result in a downfield shift for that carbon.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H, N-O, C-F, C-Br, and aromatic C-H and C=C bonds.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-3500 | -NH₂ | N-H stretching (symmetric and asymmetric) |

| ~1600-1650 | -NH₂ | N-H bending (scissoring) |

| ~1500-1550 and ~1300-1350 | -NO₂ | N-O asymmetric and symmetric stretching |

| ~1600 and ~1475 | Aromatic Ring | C=C stretching |

| ~1200-1300 | C-N | C-N stretching |

| ~1000-1200 | C-F | C-F stretching |

| Below 1000 | C-Br | C-Br stretching (in the fingerprint region) |

Expert Interpretation:

-

The presence of sharp, distinct peaks in the 3300-3500 cm⁻¹ region is a strong indicator of the primary amine group. In primary aromatic amines, the N-H stretching frequencies typically occur in this region.

-

The strong absorption bands for the nitro group are highly characteristic and their positions can be influenced by the electronic environment of the aromatic ring.

-

The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum, along with other complex vibrations of the aromatic ring.[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak. Given the molecular formula C₆H₄BrFN₂O₂, the exact mass is 233.94402 Da.[2] Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, at m/z 234 and 236.

-

Major Fragmentation Pathways: The fragmentation of this compound is expected to proceed through several key pathways:

-

Loss of the nitro group (-NO₂), resulting in a fragment at m/z 188/190.

-

Loss of bromine (-Br), leading to a fragment at m/z 155.

-

Subsequent loss of smaller neutral molecules like CO, HCN, etc., from the fragment ions.

-

Diagram of a Proposed Mass Spectrometry Fragmentation Pathway:

Caption: Proposed fragmentation of this compound.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for many organic compounds, while DMSO-d₆ can be used if solubility is an issue.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: ~16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: ~240 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

Workflow for NMR Analysis:

Caption: Standard workflow for NMR sample analysis.

IR Spectroscopy Protocol

Objective: To obtain a high-quality infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-